molecular formula C9H16BNO2S B8460720 (5-((Butylamino)methyl)thiophen-2-yl)boronic acid

(5-((Butylamino)methyl)thiophen-2-yl)boronic acid

Cat. No. B8460720
M. Wt: 213.11 g/mol
InChI Key: DVSPIQULUXLENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063071B2

Procedure details

Following the general procedure of 3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), butylamine (24 mg, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 49 mg of crude {5-[(butylamino)methyl]-2-thienyl}boronic acid. The crude {5-[(butylamino)methyl]-2-thienyl}boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (65 mg, 0.157 mmol), K2CO3 (130 mg, 0.942 mmol), and tetrakis(triphenylphosphine)palladium(0) (4 mg, 0.003 mmol) to give 27.2 mg of the title compound (24%).
Name
3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(S(N1CCC(C2C3C(=C(C(N)=O)C=C([C:21]4[S:22][C:23]([CH2:26][NH:27][CH2:28][CH:29](C)[CH2:30][CH3:31])=[CH:24][CH:25]=4)C=3)NC=2)CC1)(=O)=O)C.C(C1SC([B:43]([OH:45])[OH:44])=CC=1)=O.C(N)CCC.[BH3-]C#N.[Na+]>>[CH2:28]([NH:27][CH2:26][C:23]1[S:22][C:21]([B:43]([OH:45])[OH:44])=[CH:25][CH:24]=1)[CH2:29][CH2:30][CH3:31] |f:3.4|

Inputs

Step One
Name
3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)N1CCC(CC1)C1=CNC2=C(C=C(C=C12)C=1SC(=CC1)CNCC(CC)C)C(=O)N
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
C(=O)C1=CC=C(S1)B(O)O
Step Three
Name
Quantity
24 mg
Type
reactant
Smiles
C(CCC)N
Step Four
Name
Quantity
40 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NCC1=CC=C(S1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.